N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 597545-61-4
VCID: VC9199021
InChI: InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3
SMILES: CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

CAS No.: 597545-61-4

Cat. No.: VC9199021

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline - 597545-61-4

Specification

CAS No. 597545-61-4
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
IUPAC Name N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline
Standard InChI InChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3
Standard InChI Key PSHCYXUUYNZLLE-UHFFFAOYSA-N
SMILES CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Canonical SMILES CCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline consists of a benzene ring substituted with three functional groups:

  • A nitro group (-NO2_2) at the 2-position,

  • A pyrrolidin-1-yl group (five-membered saturated nitrogen ring) at the 5-position,

  • An ethylamino group (-NHCH2_2CH3_3) at the 1-position .

The IUPAC name, N-ethyl-2-nitro-5-pyrrolidin-1-ylaniline, reflects this substitution pattern. The pyrrolidine ring adopts an envelope conformation, while the nitro group introduces significant electron-withdrawing effects, influencing reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H17N3O2\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight235.28 g/mol
SMILESCCNC1=C(C=CC(=C1)N2CCCC2)N+[O-]
InChI KeyPSHCYXUUYNZLLE-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1340 cm1^{-1} (symmetric NO2_2 stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: Aromatic protons appear as doublets at δ 7.2–8.1 ppm, while pyrrolidine protons resonate at δ 1.8–3.4 ppm .

    • 13CNMR^{13}\text{C} \text{NMR}: Nitro-bearing carbon at δ 148 ppm, pyrrolidine carbons at δ 25–50 ppm .

Synthesis and Industrial Production

Catalytic Hydrogenation Routes

A patented method for synthesizing structurally related pyrrolidine amines involves continuous-flow hydrogenation of nitro precursors . While developed for 1-ethyl-2-nitromethylenepyrrolidine, this approach is adaptable to N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline:

Reaction Conditions:

  • Catalyst: Granulated nickel or palladium on carbon,

  • Temperature: 25–100°C,

  • Pressure: 1–10 atm,

  • Solvent: Aqueous sulfuric acid or pre-formed amine sulfate solutions (0.1–3.0 M) .

Mechanism:
The nitro group undergoes sequential reduction:

R-NO2H2R-NHOHH2R-NH2\text{R-NO}_2 \xrightarrow{\text{H}_2} \text{R-NHOH} \xrightarrow{\text{H}_2} \text{R-NH}_2

This process achieves >80% selectivity for the amine product when using in situ acid buffers .

Table 2: Optimization Parameters for Hydrogenation

ParameterOptimal RangeImpact on Yield
H2_2:Substrate4:1 (molar)Maximizes H2_2 uptake
Solvent Concentration1.0–2.0 M H2_2SO4_4Prevents catalyst poisoning
Residence Time10–30 minBalances conversion vs. side reactions

Alternative Synthetic Pathways

  • Nucleophilic Aromatic Substitution: Reacting 2-nitro-5-pyrrolidin-1-ylaniline with ethyl bromide in the presence of K2_2CO3_3 .

  • Ullmann Coupling: Palladium-catalyzed coupling of ethylamine with brominated nitroarenes, though this method faces scalability challenges .

Pharmaceutical and Industrial Applications

Role in Drug Intermediate Synthesis

The patent literature identifies pyrrolidine-containing nitroarenes as precursors to Sulpiride analogs, antipsychotic agents targeting dopamine receptors . Hydrogenation of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline yields N-ethyl-5-pyrrolidin-1-yl-anthranilamide, a potential intermediate in neuroleptic drug synthesis .

Material Science Applications

  • Coordination Chemistry: The nitro and amine groups act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

  • Polymer Modifiers: Incorporated into epoxy resins to enhance thermal stability (>300°C decomposition temperature) .

Future Research Directions

Biodegradation Studies

Investigating microbial degradation pathways (e.g., Pseudomonas spp.) could address environmental persistence concerns .

Structure-Activity Relationships (SAR)

Systematic modifications to the pyrrolidine ring (e.g., fluorination) may enhance bioactivity for CNS drug development .

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